molecular formula C9H7ClN2O2 B1429674 6-Chloro-1H-indazole-5-carboxylic acid methyl ester CAS No. 1372629-24-7

6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Cat. No.: B1429674
CAS No.: 1372629-24-7
M. Wt: 210.62 g/mol
InChI Key: XLLKGZWPVGZUAY-UHFFFAOYSA-N
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Description

6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a methyl ester group at the 5th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester typically involves the esterification of 6-Chloro-1H-indazole-5-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-indazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1H-indazole-5-carboxylic acid methyl ester is unique due to the specific positioning of the chlorine atom and the ester group, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 6th position can enhance the compound’s stability and its interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research applications .

Properties

IUPAC Name

methyl 6-chloro-1H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5-4-11-12-8(5)3-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLKGZWPVGZUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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